3-Phenyl-2-propyl-2H-isoindol-1-amine
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Overview
Description
3-Phenyl-2-propyl-2H-isoindol-1-amine is a heterocyclic compound that belongs to the class of isoindolines. Isoindolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals . This compound features a phenyl group attached to the nitrogen atom of the isoindoline ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-propyl-2H-isoindol-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylpropylamine with phthalic anhydride under acidic conditions to form the isoindoline ring . The reaction is usually carried out in a solvent such as toluene or xylene at elevated temperatures (120-150°C) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) can be used to enhance the reaction rate and selectivity . The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-propyl-2H-isoindol-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Halogenated, nitrated, or sulfonated isoindolines
Scientific Research Applications
3-Phenyl-2-propyl-2H-isoindol-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-2-propyl-2H-isoindol-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Known for its use in pharmaceuticals and agrochemicals.
2-Phenyl-1H-indole: Exhibits similar biological activities and is used in drug development.
3-Phenylpropargylamine: Another compound with a phenyl group attached to a nitrogen atom, used in various chemical syntheses.
Uniqueness
3-Phenyl-2-propyl-2H-isoindol-1-amine is unique due to its specific structural features, which can influence its reactivity and biological properties. The presence of the phenyl group and the isoindoline ring provides a distinct chemical environment that can be exploited in various applications .
Properties
CAS No. |
106697-59-0 |
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Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
3-phenyl-2-propylisoindol-1-amine |
InChI |
InChI=1S/C17H18N2/c1-2-12-19-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17(19)18/h3-11H,2,12,18H2,1H3 |
InChI Key |
NSUIJERYKMCHOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C2C=CC=CC2=C1N)C3=CC=CC=C3 |
Origin of Product |
United States |
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